molecular formula C11H12ClNO B2976824 1-(2-Chlorobenzoyl)pyrrolidine CAS No. 70657-66-8

1-(2-Chlorobenzoyl)pyrrolidine

Cat. No. B2976824
CAS RN: 70657-66-8
M. Wt: 209.67
InChI Key: GJOSCESYZNHDFC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H12ClNO . It is also known by other names such as 2-chlorophenyl pyrrolidinyl ketone, 2-chlorophenyl 1-pyrrolidinyl methanone, and 2-chloro-phenyl-pyrrolidin-1-yl-methanone . The IUPAC name for this compound is (2-chlorophenyl)-pyrrolidin-1-ylmethanone .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzoyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, are often involved in 1,3-dipolar cycloaddition reactions . These reactions can lead to the synthesis of structurally complex pyrrolidine-based heterocycles from relatively simple precursors .


Physical And Chemical Properties Analysis

1-(2-Chlorobenzoyl)pyrrolidine has a molecular weight of 209.673 g/mol . It is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Polar [3+2] Cycloaddition Chemistry

Pyrrolidines, including compounds like "1-(2-Chlorobenzoyl)pyrrolidine," are significant in heterocyclic organic chemistry and show various biological effects. They are used in medicine and industry, such as in dyes or agrochemicals. Research has explored the synthesis of pyrrolidines through polar [3+2] cycloaddition, demonstrating their potential in creating complex organic compounds under mild conditions (Żmigrodzka et al., 2022).

NMR Studies of Pyrrolidine Derivatives

Dynamic NMR spectroscopy has been utilized to investigate the barrier of C–N rotation in a series of amides, including N-benzoyl pyrrolidine derivatives. These studies help understand the electronic and structural properties of pyrrolidine-based compounds (Tafazzoli et al., 2008).

Organometallic Chemistry and Ligands

Pyrrolidine derivatives have been investigated for their potential as ligands in organometallic chemistry. Studies have explored the reactions of pyrrolidine compounds with elements like palladium and mercury to form complexes, offering insights into the ligating strength of pyrrolidine nitrogen atoms (Singh et al., 2003).

Applications in Biochemical and Biomedical Research

Pyrrolidine derivatives, particularly stable free radicals of the pyrrolidine series, are used as molecular probes and labels in magnetic resonance spectroscopy and imaging. These compounds demonstrate high stability in biological systems, making them valuable for various biochemical and biomedical applications (Dobrynin et al., 2021).

Safety and Hazards

When handling 1-(2-Chlorobenzoyl)pyrrolidine, it is recommended to wear protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray . Contact with skin, eyes, or clothing should be avoided .

Future Directions

Pyrrolidine derivatives, including 1-(2-Chlorobenzoyl)pyrrolidine, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the structure-activity relationship of these compounds . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(2-chlorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSCESYZNHDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzoyl)pyrrolidine

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